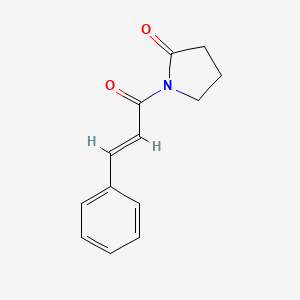

1-Cinnamoylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141236-49-9 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-one |

InChI |

InChI=1S/C13H13NO2/c15-12-7-4-10-14(12)13(16)9-8-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2/b9-8+ |

InChI Key |

NFZJMRAKWPGACP-CMDGGOBGSA-N |

Isomeric SMILES |

C1CC(=O)N(C1)C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Significance Within Chemical and Biological Sciences

1-Cinnamoylpyrrolidin-2-one belongs to the cinnamamide (B152044) class of compounds, which are known for their diverse biological activities. The core structure, featuring a pyrrolidin-2-one ring attached to a cinnamoyl group, provides a unique scaffold that has attracted attention for its potential applications.

Research into related compounds has highlighted the potential bioactivity of the cinnamoylpyrrolidinone core. For instance, a study on the mushroom Pholiota lubrica led to the isolation of a new cinnamamide, N-(1-cinnamoylpyrrolidin-2-yl)cinnamamide. nii.ac.jpnii.ac.jp This natural product demonstrated inhibitory activity against the growth of lettuce, suggesting that the cinnamoylpyrrolidinone structure may have applications as a plant growth regulator. nii.ac.jp

The broader family of cinnamamides, to which this compound belongs, has been the subject of extensive research. These compounds have been investigated for a wide range of biological effects, including antitumor, antioxidant, and antiviral properties. mdpi.com This existing body of research provides a strong foundation for exploring the specific activities of this compound.

A key aspect of its chemical significance lies in its synthesis. A documented method for preparing this compound involves the reaction of cinnamoyl chloride with 2-pyrrolidinone (B116388). This straightforward synthesis makes the compound accessible for further research and derivatization.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 1-(cinnamoyl)pyrrolidin-2-one |

| SMILES | O=C1N(C(=O)/C=C/c2ccccc2)CCC1 |

| InChI | InChI=1S/C13H13NO2/c15-13-8-4-9-14(13)12(16)7-6-11-5-2-1-3-6-11/h1-3,5-7H,4,8-9H2/b7-6+ |

Current Research Landscape and Emerging Themes

Established Synthetic Pathways of this compound

The most common and well-established method for synthesizing this compound involves the acylation of a pyrrolidin-2-one precursor.

Acylation Reactions Involving Pyrrolidin-2-one Precursors

The direct acylation of pyrrolidin-2-one with cinnamoyl chloride is a primary route to this compound. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

A typical procedure involves stirring cinnamoyl chloride, pyrrolidin-2-one, and triethylamine in dichloromethane at room temperature. ingentaconnect.com The reaction is then quenched with water, and the organic layer is separated, washed, and dried to afford the desired product. ingentaconnect.com This method has been reported to yield this compound in good yields, for instance, 81%. ingentaconnect.com

The following table summarizes a representative acylation reaction for the synthesis of this compound.

| Reactants | Reagents | Solvent | Conditions | Yield |

| Cinnamoyl chloride, Pyrrolidin-2-one | Triethylamine | Dichloromethane | Room temperature, overnight | 81% |

Development of Advanced Synthetic Strategies for Analogs

To access a wider range of structurally diverse cinnamoylpyrrolidin-2-one analogs with potentially enhanced properties, more advanced synthetic strategies have been developed. These include asymmetric synthesis for chiral derivatives, biocatalytic transformations, and multi-component reactions.

Asymmetric Synthesis Approaches for Chiral Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of significant importance in various applications. chiralpedia.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or biocatalysts. chiralpedia.combeilstein-journals.org While specific examples of asymmetric synthesis yielding chiral derivatives of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are well-established. For instance, chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com Electrochemical methods in the presence of chiral mediators or catalysts also represent a promising avenue for asymmetric synthesis. beilstein-journals.org The development of such methods for cinnamoylpyrrolidin-2-one derivatives would allow for the synthesis of specific stereoisomers.

Biocatalytic Transformations in Cinnamoyl Pyrrolidinone Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. acib.attudelft.nl Ene-reductases (ENEs) are enzymes that can catalyze the asymmetric reduction of C=C double bonds, a key transformation for producing chiral molecules. ingentaconnect.com For the reduction to occur, an electron-withdrawing group (EWG) conjugated to the double bond is necessary. ingentaconnect.com

In the context of cinnamoyl pyrrolidinones, the carbonyl group acts as a suitable EWG. Research has shown that certain ene-reductases can reduce the double bond in compounds like this compound. ingentaconnect.com For example, the enzyme ENE-105 has been used for the reduction of α-substituted cinnamoyl pyrrolidinones. ingentaconnect.com This biocatalytic approach offers a green alternative to traditional chemical reductions and can provide high stereoselectivity. ingentaconnect.comtudelft.nl The development of novel biocatalysts and the optimization of reaction conditions are active areas of research to improve the efficiency and applicability of this method. acib.atwisc.edu

| Substrate | Enzyme | Conditions | Conversion |

| α-Substituted Cinnamoyl Pyrrolidinones | ENE-105 | pH 7, 30°C, 18 h | Up to 95% |

Multi-Component Condensation Approaches for Related Heterocycles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating structural features from each component. nih.govfrontiersin.orgnih.gov MCRs are advantageous due to their atom economy, simplicity, and ability to rapidly generate structural diversity. nih.govresearchgate.net

While a direct multi-component synthesis of this compound is not explicitly described, related heterocyclic structures can be synthesized using these methods. For example, three-component reactions involving isocyanides, dialkyl acetylenedicarboxylates, and trans-cinnamoyl chlorides have been used to synthesize highly functionalized 2-vinyl furans. dntb.gov.ua Such strategies could potentially be adapted to construct pyrrolidinone-containing heterocycles. The Passerini and Ugi reactions are other prominent examples of MCRs that have been widely used in the synthesis of various heterocyclic compounds. nih.govfrontiersin.org

Design Principles for Novel Derivatizations

The design of novel derivatives of this compound is guided by the desire to modify its chemical and biological properties. This can be achieved by introducing various functional groups or by altering the core structure.

One approach is to modify the cinnamoyl group. For instance, introducing substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule. ontosight.ai Another strategy involves altering the pyrrolidinone ring. For example, the synthesis of N-cinnamoyl-trans-3,4-diacetoxypyrrolidine involves modifications to the pyrrolidine (B122466) core. ontosight.ai

Hybrid molecules, combining the cinnamoylpyrrolidin-2-one scaffold with other pharmacologically active moieties, represent another design principle. For instance, hybrid compounds have been designed based on the structures of plant growth regulators. nih.gov The synthesis of these novel derivatives often involves multi-step sequences, starting from commercially available materials and utilizing various condensation and functional group transformation reactions. nih.govnih.gov The use of photoredox/nickel dual catalysis for the cross-coupling of acyl chlorides with alkyltrifluoroborates also presents a modern method for creating novel ketone derivatives, which could be conceptually applied to derivatize the cinnamoyl backbone. acs.org

Strategies for Pyrrolidinone Ring Functionalization

Functionalization of the pyrrolidinone ring in N-acylpyrrolidinones, such as this compound, offers a pathway to novel analogs with potentially altered chemical and biological properties. These strategies often target the C-H bonds of the lactam ring or involve transformations of the amide carbonyl group.

One direct approach involves the introduction of substituents onto the pyrrolidinone ring. For instance, treatment of pyrrolidin-2-ones with N-bromosuccinimide can lead to the formation of 4,5-dibromo-γ-lactams. These brominated intermediates are versatile precursors for further selective modifications through either ionic or radical reactions. Another method focuses on the α-functionalization of the cyclic amine. An electrochemical protocol for the direct α-amidation and α-pyrazolation of N-alkoxycarbonyl pyrrolidines has been developed, showcasing a method for C-H bond functionalization at the position adjacent to the nitrogen atom. univpancasila.ac.id

More complex strategies involve ring construction and deconstruction. A divergent α-C(sp³)–H functionalization of cyclic amines has been developed using a strategy of ring construction via molecular O₂ oxidized dearomatization/cyclization, followed by a ring deconstruction through aromatization-driven C–C bond cleavage. rsc.org Furthermore, pharmacologically relevant 1,5-substituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and primary amines. This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by in situ lactamization and dealkoxycarbonylation. chemsoc.org.cn

A naturally occurring analog, N-(1-cinnamoylpyrrolidin-2-yl)cinnamamide, isolated from the mushroom Pholiota lubrica, demonstrates functionalization at the 2-position of the pyrrolidine ring, where the carbonyl group is replaced by a cinnamamide moiety. nih.gov

Table 1: Summary of Synthetic Strategies for Pyrrolidinone Ring Functionalization

| Strategy | Reagents/Conditions | Description | Potential Outcome |

| Halogenation | N-Bromosuccinimide (NBS) | Treatment of pyrrolidin-2-ones with NBS introduces bromo substituents. | Formation of 4,5-dibromo-γ-lactams, which can be further functionalized. univpancasila.ac.id |

| α-C-H Functionalization | Electrochemical protocol with amides or pyrazoles | Direct α-amidation or α-pyrazolation of N-alkoxycarbonyl pyrrolidines. univpancasila.ac.id | Introduction of amide or pyrazole (B372694) groups at the C5 position. |

| Ring Construction/Deconstruction | Molecular O₂; Grignard reagents or NaBD₄ | A sequence of dearomatization/cyclization followed by C-C bond cleavage. rsc.org | Divergent α-functionalization of the cyclic amine structure. |

| From Donor-Acceptor Cyclopropanes | Lewis acid, primary amines (anilines, benzylamines) | Lewis acid-catalyzed ring-opening of cyclopropanes followed by lactamization. chemsoc.org.cn | Synthesis of various 1,5-substituted pyrrolidin-2-ones. |

| Natural Product Analog | Biosynthesis in Pholiota lubrica | Natural formation of a complex amide at the 2-position. | N-(1-cinnamoylpyrrolidin-2-yl)cinnamamide. nih.gov |

Modifications of the Cinnamoyl Moiety

The cinnamoyl moiety of this compound possesses three distinct regions amenable to chemical modification: the phenyl ring, the α,β-unsaturated double bond, and the carbonyl group. beilstein-journals.org Derivatization at these sites can significantly influence the molecule's properties.

Phenyl Ring Modification: Substituents can be introduced onto the phenyl ring of the cinnamic acid precursor before its coupling with pyrrolidinone. This is a common strategy to create libraries of analogs. For example, cinnamic acids with various electron-donating or electron-withdrawing groups on the aromatic ring can be used. These modifications are achieved through standard aromatic substitution reactions or by using appropriately substituted benzaldehydes in the synthesis of the cinnamic acid itself. The synthesis of pyrimidine-cinnamoyl hybrids has shown that the presence of electron-donating groups on the phenyl ring of the cinnamoyl group can positively influence biological activity. nih.gov

Double Bond Modification: The α,β-unsaturated double bond is a key feature of the cinnamoyl group and can be targeted for various transformations.

Reduction: Asymmetric reduction of the C=C double bond is a valuable transformation for producing chiral molecules. Biocatalytic methods using ene-reductases (ENEs) can achieve this reduction effectively, requiring an electron-withdrawing group like the adjacent carbonyl to activate the double bond. Current time information in Bangalore, IN.

Dimerization: Photo-induced [2+2] cycloaddition is a characteristic reaction of cinnamoyl groups. Exposure to UV light can induce the dimerization of the cinnamoyl moieties in polymers, leading to photocrosslinking. jst.go.jp This reaction transforms the double bond into a cyclobutane (B1203170) ring.

Functionalization: The double bond can be functionalized through various addition reactions. For instance, Cα and Cβ functionalizations can introduce new chemical groups, altering the electronic and steric profile of the molecule. beilstein-journals.org

Carboxyl Group Modification (via Analogs): While the parent compound has a pyrrolidinone amide, the synthesis of analogs often involves modifying the carboxylic acid of the cinnamic acid precursor. This can lead to a wide range of cinnamoyl derivatives.

Amidation/Esterification: Cinnamic acid can be converted to its acid chloride (cinnamoyl chloride), which is a highly reactive intermediate for forming amides and esters. beilstein-journals.orggoogle.com This approach allows the cinnamoyl group to be attached to various amine or alcohol-containing scaffolds. For example, reacting cinnamoyl chloride with 1,2,3,4-tetrahydroisoquinoline (B50084) yields (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one. google.com Similarly, cinnamoyl hydrazones can be synthesized, introducing a different type of linkage. nih.gov

Table 2: Summary of Synthetic Strategies for Cinnamoyl Moiety Modification

| Region | Strategy | Reagents/Conditions | Description | Potential Outcome |

| Phenyl Ring | Aromatic Substitution | Standard electrophilic/nucleophilic aromatic substitution on cinnamic acid precursor. | Introduction of various functional groups (e.g., methoxy (B1213986), chloro, nitro) on the phenyl ring. beilstein-journals.orgnih.gov | |

| Double Bond | Biocatalytic Reduction | Ene-reductases (ENEs) | Asymmetric reduction of the C=C double bond. Current time information in Bangalore, IN. | Chiral 3-phenylpropanoyl derivatives. |

| Double Bond | Photodimerization | UV irradiation | [2+2] cycloaddition between two cinnamoyl groups. jst.go.jp | Formation of a cyclobutane ring, crosslinking. |

| Carboxyl Analog | Amidation via Acid Chloride | Cinnamoyl chloride, various amines (e.g., 1,2,3,4-tetrahydroisoquinoline) | Acylation of a different amine to form a cinnamamide analog. google.com | Diverse library of cinnamamides. |

| Carboxyl Analog | Hydrazone Formation | Cinnamoyl hydrazide precursors | Design of cinnamoyl hydrazone structural analogs. nih.gov | Hybrid molecules with different linker chemistry. |

Spectroscopic and Advanced Analytical Characterization of 1 Cinnamoylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 1-Cinnamoylpyrrolidin-2-one.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms tend to deshield protons, causing their signals to appear at higher chemical shifts (downfield). The integration of each peak corresponds to the number of protons it represents. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.

For this compound, the expected ¹H NMR signals would include those for the aromatic protons of the cinnamoyl group, the vinylic protons of the double bond, and the methylene (B1212753) protons of the pyrrolidinone ring. The aromatic protons typically resonate in the downfield region (around 7-8 ppm). The vinylic protons, being part of a conjugated system, would also appear downfield. The protons of the pyrrolidinone ring would be found in the more upfield region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. The chemical shift of a carbon atom is influenced by factors such as hybridization and the electronegativity of attached atoms. Carbonyl carbons, for instance, are highly deshielded and appear far downfield.

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbons (one in the pyrrolidinone ring and one in the cinnamoyl group), the aromatic carbons, the vinylic carbons, and the aliphatic carbons of the pyrrolidinone ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (C=O, cinnamoyl) | - | ~165-175 |

| C2' (vinylic) | ~6.5-7.0 | ~120-130 |

| C3' (vinylic) | ~7.3-7.8 | ~140-150 |

| C4'-C8' (aromatic) | ~7.2-7.6 | ~125-135 |

| C2 (C=O, pyrrolidinone) | - | ~170-180 |

| C3 (CH₂) | ~2.5-2.8 | ~30-40 |

| C4 (CH₂) | ~2.0-2.3 | ~15-25 |

| C5 (CH₂) | ~3.6-3.9 | ~40-50 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other in the molecule. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It is invaluable for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. acs.org For this compound, the FTIR spectrum is expected to be dominated by characteristic absorption bands corresponding to its constituent parts: the pyrrolidinone ring and the cinnamoyl group.

The most prominent features would be the carbonyl (C=O) stretching vibrations. The molecule contains two carbonyl groups: one in the lactam ring of the pyrrolidinone and another in the cinnamoyl amide linkage. The lactam C=O stretch in a five-membered ring typically appears at a high frequency, around 1700-1750 cm⁻¹. The amide C=O stretch from the cinnamoyl group is expected in the 1650-1680 cm⁻¹ region. The conjugation with the carbon-carbon double bond in the cinnamoyl group may shift this peak to a slightly lower wavenumber.

Other significant peaks would include the C=C stretching of the aromatic ring and the vinyl group (approx. 1600-1650 cm⁻¹), C-N stretching of the amide (approx. 1200-1350 cm⁻¹), and various C-H stretching and bending vibrations. phcogj.com Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinone ring appears just below 3000 cm⁻¹.

Interactive Data Table: Expected FTIR Peaks for this compound

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1700-1750 | C=O Stretch | γ-Lactam |

| 1650-1680 | C=O Stretch | Amide I Band (Conjugated) |

| 1620-1640 | C=C Stretch | Vinylic |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1490-1550 | N-H Bend / C-N Stretch | Amide II Band |

| ~970 | C-H Bend (Out-of-plane) | Trans-alkene |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds, making it an excellent tool for molecular fingerprinting. eurjchem.com It measures the inelastic scattering of monochromatic light. For this compound, the Raman spectrum would clearly show signals from the carbon-carbon double bonds. The C=C stretching of the trans-alkene in the cinnamoyl group would produce a strong and characteristic band, typically around 1620-1640 cm⁻¹. The aromatic ring would also show distinct peaks, including a prominent ring-breathing mode around 1000 cm⁻¹.

Attenuated Total Reflection (ATR) Techniques

Attenuated Total Reflection (ATR) is a widely used sampling technique for FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.orgthermofisher.com In an ATR-FTIR experiment for this compound, the sample (as a solid powder or a solution) would be brought into direct contact with a high-refractive-index crystal (such as diamond or germanium). phcogj.com An infrared beam is passed through the crystal and reflects off the internal surface that is in contact with the sample. thermofisher.com At the point of reflection, an evanescent wave extends a few micrometers into the sample, where it can be absorbed. wikipedia.org

This technique is non-destructive and requires only a small amount of sample. researchgate.net It is particularly advantageous for obtaining high-quality spectra of solid powders, eliminating the need for preparing KBr pellets. The resulting spectrum is very similar to a traditional transmission FTIR spectrum, providing the same valuable information about the functional groups present in this compound.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern of spots is used to calculate the electron density map of the molecule, revealing its solid-state structure.

The analysis would provide a wealth of information, including:

Unit Cell Dimensions: The size and angles of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The exact spatial orientation of the cinnamoyl group relative to the pyrrolidinone ring. This would reveal, for instance, the planarity of the cinnamoyl moiety and the puckering of the five-membered lactam ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding, van der Waals forces, or π-π stacking interactions between the aromatic rings of adjacent molecules.

Interactive Data Table: Information Obtainable from SCXRD of this compound

| Parameter | Description | Significance |

| Crystal System | The symmetry group of the crystal (e.g., monoclinic, orthorhombic). | Fundamental property of the solid state. |

| Space Group | The specific symmetry elements present in the unit cell. | Defines the packing arrangement. |

| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the repeating crystal lattice unit. | Provides the volume and shape of the unit cell. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms covalent structure and bond order. |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the local geometry of the molecule. |

| Torsion Angles (°) | The dihedral angle between four connected atoms. | Describes the conformation of the molecule. |

Integrated Spectroscopic Approaches for Complex Matrices

In many real-world applications, such as pharmaceutical analysis or reaction monitoring, the compound of interest exists within a complex mixture. Analyzing this compound in such a matrix requires an integrated approach, typically combining a separation technique with a spectroscopic detector.

A common and powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.org In this technique, the components of the mixture are first separated based on their differential partitioning between a stationary and a mobile phase (LC). As each component, including this compound, elutes from the chromatography column, it enters a mass spectrometer (MS). The MS provides mass-to-charge ratio data, which gives highly specific molecular weight information, allowing for confident identification and quantification even at very low concentrations. researchgate.net For β-lactam compounds, LC-MS/MS (tandem mass spectrometry) is often used for enhanced specificity and sensitivity in complex samples like biological fluids or manufacturing environments. thermofisher.comresearchgate.net

Combining chromatography with spectroscopic techniques like FTIR or NMR can also be valuable. For instance, fractions collected from an LC separation can be analyzed by FTIR to confirm the identity of the functional groups, providing an additional layer of verification. This integrated approach ensures both accurate identification and reliable quantification of this compound when it is not in a pure form.

Structure Activity Relationship Sar and Rational Drug Design of 1 Cinnamoylpyrrolidin 2 One Derivatives

Principles of Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry, aiming to decipher the relationship between a molecule's chemical structure and its biological effects. gardp.org This understanding allows for targeted modifications to a lead compound to enhance desired activities and minimize undesirable ones. gardp.org

Systemic Structural Modification and Activity Correlation

A study on flavaglines, which includes derivatives of 1-cinnamoylpyrrolidin-2-one, demonstrated anti-neuroinflammatory activity. researchgate.net Systematic modifications to these compounds could potentially enhance this effect. For example, altering substituents on the cinnamoyl ring or modifying the pyrrolidinone moiety could lead to derivatives with improved potency in inhibiting neuroinflammation. researchgate.net

A series of hybrid-type strigolactone mimics derived from cinnamic amide were synthesized and their biological activities evaluated. mdpi.com The structure-activity relationship revealed that introducing an electron-withdrawing substituent at the para position of the benzene (B151609) ring was beneficial for bioactivity. mdpi.com Specifically, the introduction of a chlorine atom was superior to fluorine and bromine. mdpi.com This highlights how systematic changes to the aromatic ring of the cinnamoyl moiety can directly influence biological outcomes.

Table 1: Impact of Structural Modifications on Biological Activity

| Compound Series | Modification Site | Observed Effect on Activity |

|---|---|---|

| Indolin-2-one Derivatives | C-3 of the oxindole (B195798) ring | Crucial for antiangiogenic and anticancer activities nih.gov |

| Quinolinyltriazole Series | Solvent-exposed substituent | Increased aqueous solubility nih.gov |

| Cinnamic Amide Derivatives | Para position of the benzene ring | Electron-withdrawing substituents enhance bioactivity mdpi.com |

Identification of Key Pharmacophore Features

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's interaction with a specific biological target. unina.it Identifying the key pharmacophore features of this compound derivatives is crucial for understanding their mechanism of action and for designing new, more effective compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. univr.it

The process of pharmacophore modeling involves selecting a set of active compounds, analyzing their conformations, assigning pharmacophoric features, and superimposing the molecules to derive a common 3D arrangement of these features. unina.it For instance, a pharmacophore model for a set of active ligands might reveal a common pattern of two hydrogen bond acceptors and a hydrophobic group, with specific distances between them. biointerfaceresearch.com This model then serves as a template for designing new molecules that fit the same criteria, with the expectation that they will exhibit similar biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a more quantitative approach to SAR, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com This is achieved by correlating physicochemical properties of the molecules, known as descriptors, with their measured biological activity. nih.gov

Physicochemical Descriptors and Biological Activity Prediction

QSAR models utilize a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These can include electronic properties (like HOMO and LUMO energies), steric properties (like molecular volume and surface area), and hydrophobic properties (like the octanol-water partition coefficient, logP). imist.ma By developing a mathematical equation that links these descriptors to biological activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For example, a QSAR study on a series of pyrimidine-2,4-dione derivatives used descriptors such as density, the number of H-bond acceptors, the octanol/water partition coefficient, and LUMO energy to predict their inhibitory activity against HIV reverse transcriptase-associated RNase H. imist.ma Similarly, a QSAR model for 1,2,4-triazole (B32235) derivatives successfully correlated quantum chemical descriptors with their antidiabetic activity. rsc.org The goal is to create a robust model that can accurately forecast the biological response of novel molecules before undertaking their synthesis. nih.gov

Statistical Approaches in QSAR Model Development

The development of a reliable QSAR model relies on various statistical methods. researchgate.net Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used linear regression techniques, while non-linear methods like k-Nearest Neighbors (k-NN), decision trees, and neural networks are also employed. nih.gov The process typically involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

The statistical quality of the developed QSAR model is assessed using several parameters. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (Q²) measures its internal predictive ability. External validation, using the test set, provides a measure of how well the model predicts the activity of compounds not used in its development. researchgate.net A robust QSAR model should have high values for these statistical parameters, indicating its reliability for predicting the activity of new chemical entities. mdpi.com

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the design and optimization of new therapeutic agents. neuroquantology.com These approaches can be broadly categorized into structure-based and ligand-based methods. emanresearch.org

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. emanresearch.org Techniques like molecular docking are used to predict how a ligand (e.g., a this compound derivative) binds to the active site of the target protein. researchgate.net This allows for the visualization of key interactions and provides insights for designing modifications that can improve binding affinity and selectivity. researchgate.net

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. emanresearch.org This approach utilizes the information from a set of known active ligands to build a model, such as a pharmacophore or a QSAR model, which can then be used to design new compounds with similar properties. emanresearch.org

Computational methods are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. frontiersin.org By integrating various computational tools, researchers can virtually screen large libraries of compounds, prioritize candidates for synthesis, and optimize their properties to develop safer and more effective drugs. neuroquantology.comfrontiersin.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target macromolecule, such as a protein. nih.govnih.gov This method is fundamental in structure-based drug design, allowing for the characterization of ligand behavior within a binding site at an atomic level. nih.gov The process involves sampling various conformations (poses) of the ligand within the target's active site and then using a scoring function to rank them based on their predicted binding affinity. nih.govarxiv.org

For derivatives featuring the pyrrolidin-2-one scaffold, molecular docking studies have provided critical insights into their mechanism of action. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (3CLpro), the 2-pyrrolidone ring was identified as a valuable scaffold. acs.org Docking simulations revealed that the carbonyl group of the 2-pyrrolidone ring is capable of forming crucial hydrogen bonds with the protein backbone. acs.org Specifically, certain derivatives were shown to form a hydrogen bond between the pyrrolidone carbonyl and the backbone nitrogen atom of the Gln 192 residue in the enzyme's active site. acs.org

The orientation of the ligand within the binding pocket is highly dependent on the substitution pattern. Studies on 2-pyrrolidone-based inhibitors showed that the introduction of meta-halide substituents on an attached phenyl ring could cause the ligand to adopt a completely different binding mode compared to its unsubstituted counterpart. acs.org This conformational shift resulted in new, favorable hydrogen bond interactions, which were absent in the parent compound and contributed to improved potency. acs.org These findings underscore the importance of the three distinct, synthetically accessible diversity sites on the 2-pyrrolidone scaffold for multiparameter optimization. acs.org

| Interaction Feature | Role in Binding | Example from Pyrrolidinone Derivatives |

| Hydrogen Bonding | Key anchoring interaction, provides specificity. | The carbonyl oxygen of the pyrrolidin-2-one ring can act as a hydrogen bond acceptor. acs.org |

| Hydrophobic Interactions | Contributes to binding affinity through the displacement of water molecules. | The phenyl ring of the cinnamoyl group can engage in hydrophobic interactions within the target's binding pocket. arxiv.org |

| Conformational Pose | Determines the overall fit and alignment of the ligand for optimal interactions. | Substituents on the scaffold can induce different binding poses, leading to new stabilizing interactions. acs.org |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the motion of atoms and molecules over time. mdpi.combiorxiv.org MD simulations are crucial for understanding the conformational flexibility of a ligand and the stability of its interactions within a dynamic biological environment. mdpi.com These simulations can reveal significant conformational changes in both the protein and the ligand upon binding. mdpi.commdpi.com

MD simulations performed on related cinnamon compounds, such as cinnamyl acetate, have been used to explore the stability of docked complexes, ensuring that the predicted binding poses are maintained over time. nih.gov Such analyses provide a more realistic and reliable assessment of a compound's binding mode than docking alone. mdpi.com By analyzing the trajectories from MD simulations, researchers can identify stable hydrogen bonds, assess the root-mean-square deviation (RMSD) to measure binding stability, and understand how the ligand adapts to the flexible binding site. mdpi.com

| Structural Element | Conformational Aspect | Method of Analysis |

| Pyrrolidinone Ring | Non-planar, exists in envelope or twist conformations. | MD simulations can sample ring puckering and interconversions. nih.gov |

| Amide Linkage | Restricted rotation due to partial double-bond character. | MD simulations can analyze the torsional profile and preferred orientations. |

| Cinnamoyl Group | Flexible due to rotatable single bonds. | MD simulations can explore the conformational space of the side chain. |

| Ligand-Target Complex | Stability of binding pose and interactions over time. nih.gov | MD simulations assess RMSD, hydrogen bond occupancy, and interaction energies. mdpi.com |

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target, often with low affinity. openaccessjournals.com These initial fragment hits serve as starting points for building more potent and selective lead compounds through chemical elaboration. openaccessjournals.comnih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.com

The structure of this compound can be conceptually deconstructed into two primary fragments: the pyrrolidin-2-one core and the cinnamoyl moiety. In an FBDD approach, these or similar fragments would be screened against a target of interest. Once a binding fragment is identified and its binding mode is confirmed, typically by biophysical methods like X-ray crystallography, several strategies can be employed for optimization. nih.gov

Fragment Growing : This strategy involves adding functional groups to the initial fragment to engage with adjacent pockets in the target's binding site, thereby increasing affinity and potency. For example, substituents could be added to the phenyl ring of the cinnamoyl fragment to form new interactions. frontiersin.org

Fragment Linking : If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, higher-affinity molecule.

Fragment Merging/Scaffold Hopping : This involves combining the structural features of multiple overlapping fragments into a novel chemical entity.

The strength of FBDD lies in its ability to build high-quality leads, as the optimization process is guided by structural information, leading to molecules with superior ligand efficiency. frontiersin.org

| FBDD Strategy | Description | Application to this compound |

| Fragment Deconstruction | The lead molecule is broken down into its constituent fragments. mdpi.com | This compound is viewed as a combination of a pyrrolidinone fragment and a cinnamoyl fragment. |

| Fragment Growing | A validated fragment hit is elaborated by adding new chemical functionality. gardp.org | Adding substituents to the phenyl ring or modifying the pyrrolidinone ring to pick up additional interactions. |

| Fragment Linking | Two or more fragments binding to adjacent sites are connected. | A pyrrolidinone fragment could be linked to another unrelated fragment that binds nearby in the target protein. |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in the early phases of drug discovery to search large databases of chemical compounds and identify those that are most likely to bind to a drug target. mdpi.com This process acts as a filter, narrowing down millions of potential candidates to a manageable number for experimental testing. mdpi.com A key component of this strategy is the design of virtual combinatorial libraries (VCLs). ceu.es

A VCL can be constructed based on a central scaffold, such as this compound. ceu.es Starting with this core structure, a vast library of virtual analogs can be generated by systematically attaching a variety of chemical building blocks at designated points of diversification. researchgate.net For this compound, these diversification points include:

Positions on the phenyl ring of the cinnamoyl group.

The carbon atoms of the pyrrolidinone ring.

The alkene double bond, which could be modified or replaced.

These generated libraries, which can contain billions of virtual compounds, are then screened against a 3D structure of the target protein using high-throughput docking procedures. nih.gov The top-scoring compounds are selected as potential hits for chemical synthesis and biological evaluation. nih.gov This approach expands the accessible chemical space far beyond what is available in physical screening collections, increasing the probability of discovering novel and potent lead compounds. nih.gov

| Diversification Point | Potential Modifications for Virtual Library | Rationale |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at ortho, meta, and para positions. | To explore electronic and steric effects on binding and probe for new interactions. |

| Pyrrolidinone Ring | Introduction of substituents at the C3, C4, and C5 positions. | To introduce new stereocenters and functional groups that can interact with the target. nih.gov |

| Alkene Linker | Saturation to an single bond, conversion to a triple bond, or replacement with other linkers. | To alter the geometry, rigidity, and electronic properties of the linker. |

| Scaffold | Replacement of the pyrrolidinone ring with other cyclic or heterocyclic systems. | To explore new chemical space and improve properties (scaffold hopping). chemrxiv.org |

Medicinal Chemistry Strategies for Optimization

Following the identification of a hit compound like this compound, medicinal chemistry strategies are employed to optimize its structure into a viable drug candidate. This involves iterative cycles of design, synthesis, and testing to improve affinity, selectivity, metabolic stability, and other essential drug-like properties.

Bioisosteric Replacements in Pyrrolidinone Scaffolds

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another group (a bioisostere) with similar physical or chemical properties to produce broadly similar biological effects. baranlab.org This technique is used to modulate a molecule's properties to enhance potency, improve selectivity, decrease toxicity, or alter pharmacokinetics. u-strasbg.fr

In the context of this compound, several bioisosteric replacements could be considered:

Classical Bioisosteres : The phenyl ring of the cinnamoyl group could be replaced with other aromatic systems like thiophene (B33073) or pyridine. This can alter electronic properties, introduce new hydrogen bonding capabilities, and potentially change the metabolic profile of the compound.

Non-Classical Bioisosteres : The amide carbonyl group within the pyrrolidinone lactam is a key hydrogen bond acceptor. This could be replaced with other groups like a sulfone or a reversed amide to probe the importance of this interaction and modify the molecule's electronic character.

Scaffold Hopping : This is a more advanced form of bioisosterism where the entire core scaffold is replaced with a structurally different one that maintains the original orientation of key functional groups. chemrxiv.orgnih.gov The pyrrolidinone ring could be replaced by other five- or six-membered lactams (e.g., piperidin-2-one) or other heterocyclic systems to explore novel chemical space and potentially gain new intellectual property. u-strasbg.fr

| Molecular Moiety | Potential Bioisosteric Replacement | Desired Outcome |

| Phenyl Ring | Pyridine, Thiophene, Furan | Modulate electronics, solubility, and potential for new H-bonds. u-strasbg.fr |

| Amide Carbonyl (Lactam) | Sulfone, Tetrazole | Change H-bonding capacity, improve metabolic stability. |

| Alkene Double Bond | Alkyne, Cyclopropane, Amide bond | Alter conformational rigidity and geometry. upc.edu |

| Pyrrolidinone Scaffold | Piperidin-2-one, Oxazolidinone, Thiazolidinone | Explore new chemical space, improve ADME properties (scaffold hopping). chemrxiv.org |

Conformational Constraints and Rigidity in Design

A flexible molecule must adopt a specific, low-energy conformation to bind effectively to its target. The energetic cost of "locking" the molecule into this bioactive conformation upon binding is known as the entropic penalty. acs.org By designing molecules that are more rigid and pre-organized to resemble the bound conformation, this entropic cost can be minimized, often leading to a significant increase in binding affinity. upc.eduacs.org

The pyrrolidinone ring in this compound already introduces a degree of conformational constraint compared to a fully acyclic analogue. The five-membered ring limits the possible conformations of the backbone. upc.edu However, further rigidification can be pursued as a key optimization strategy:

Restricting Side-Chain Flexibility : The flexibility of the cinnamoyl group can be reduced. For example, incorporating the alkene and the phenyl ring into a larger, fused ring system (e.g., a tetralone structure) would severely restrict its rotational freedom.

Introducing Additional Rings : Fusing another ring to the pyrrolidinone scaffold or creating bicyclic structures can further rigidify the core of the molecule.

Use of Constrained Amino Acids : In peptidomimetic design, constrained amino acids like proline (which contains a pyrrolidine (B122466) ring) are used to restrict the peptide backbone's dihedral angles. upc.edu This principle can be applied by introducing substituents on the pyrrolidinone ring that limit the conformational freedom of adjacent groups.

These strategies aim to create more potent and selective analogs by reducing the entropic penalty of binding and ensuring the molecule presents the optimal geometry for interacting with its biological target. acs.org

| Strategy | Method | Rationale |

| Core Rigidification | Fusing a second ring to the pyrrolidinone scaffold. | Reduces the overall flexibility of the molecular backbone. |

| Linker Modification | Replacing the C-C single bond in the cinnamoyl group with a double bond or incorporating it into a small ring (e.g., cyclopropane). | Restricts rotation around the linker, locking in a specific orientation. upc.edu |

| Steric Hindrance | Introducing bulky substituents adjacent to rotatable bonds. | To create a high energetic barrier for rotation, favoring a single conformation. |

| Cyclization | Connecting the terminus of the cinnamoyl group back to another part of the molecule. | Creates a macrocyclic structure, which dramatically reduces conformational freedom. upc.edu |

Modulation of Lipophilicity and Polarity for Biological Performance

The biological performance of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For derivatives of this compound, two of the most critical properties that are fine-tuned during the drug design process are lipophilicity and polarity. The interplay between these characteristics dictates how a molecule traverses biological membranes, interacts with its target, and persists in the body.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-rich environment versus an aqueous one. A molecule's ability to cross cell membranes is directly affected by its lipophilicity. Polarity, on the other hand, is frequently assessed using the topological polar surface area (TPSA), which is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. TPSA is a key predictor of a drug's oral bioavailability and its capacity to penetrate the blood-brain barrier.

In the rational design of this compound derivatives, chemists systematically modify the peripheral functional groups on the cinnamoyl ring or the pyrrolidinone scaffold to achieve an optimal balance of lipophilicity and polarity. While extensive quantitative structure-activity relationship (QSAR) studies on a broad series of this compound derivatives are limited in publicly available literature, the principles of this modulation can be effectively illustrated by examining closely related structural analogs.

A pertinent example involves derivatives of α-alkenyl-γ-butyrolactone featuring a cinnamic aldehyde moiety, which were synthesized and evaluated for antifungal activity. rsc.org The γ-butyrolactone core is a close structural isostere of the γ-lactam (pyrrolidin-2-one) ring, making its SAR data highly relevant. In these studies, modifications to the cinnamoyl phenyl ring produced significant variations in biological activity, which correlate with changes in physicochemical properties. rsc.org

The research demonstrated that introducing electron-withdrawing groups and substituents with minimal steric hindrance onto the phenyl ring generally resulted in more potent antifungal activity. rsc.org A convincing QSAR model was developed for these analogs against B. cinerea, underscoring the strong relationship between molecular structure and fungicidal effect. rsc.org

For instance, the introduction of halogen atoms (e.g., F, Cl, Br) at various positions on the phenyl ring alters the electronic properties and lipophilicity of the molecule, leading to a range of antifungal potencies. The data suggests that a delicate balance is required; while increased lipophilicity can enhance membrane passage, it must not be so high as to cause poor aqueous solubility or non-specific binding.

The table below illustrates the structure-activity relationships for these cinnamoyl-γ-butyrolactone analogs.

Table 1: Structure-Activity Relationship of Cinnamoyl-γ-Butyrolactone Analogs Against B. cinerea

This table is based on data for γ-butyrolactone analogs, which serve as isosteres for the γ-lactam (pyrrolidin-2-one) ring to illustrate the principles of lipophilicity and polarity modulation. EC₅₀ values are from a study on antifungal activity. rsc.org cLogP values are estimated based on structure to illustrate the impact of substituents on lipophilicity.

| Compound ID | Substituent (R) on Phenyl Ring | cLogP (Estimated) | Antifungal Activity (EC₅₀ in μg/mL) rsc.org |

| 1 | H (Unsubstituted) | 2.15 | 11.83 |

| 2 | 2-F | 2.33 | 5.21 |

| 3 | 3-F | 2.33 | 4.89 |

| 4 | 4-F | 2.33 | 6.15 |

| 5 | 2-Cl | 2.86 | 4.23 |

| 6 | 3-Cl | 2.86 | 3.97 |

| 7 | 4-Cl | 2.86 | 4.56 |

| 8 | 4-Br | 3.05 | 5.32 |

| 9 | 4-CH₃ | 2.69 | 15.61 |

| 10 | 4-OCH₃ | 2.13 | 21.45 |

| 11 | 3,4-diCl | 3.57 | 3.15 |

From this data, it is evident that the introduction of single chloro-substituents (compounds 5, 6, 7) or fluoro-substituents (compounds 2, 3, 4) enhances antifungal activity compared to the unsubstituted parent compound (1). The 3,4-dichloro derivative (11) shows the highest potency, suggesting that increased lipophilicity combined with strong electron-withdrawing character is beneficial for this specific activity. Conversely, adding electron-donating groups like methyl (9) or methoxy (B1213986) (10) diminishes the antifungal effect.

Mechanistic Investigations of Biological Activity of 1 Cinnamoylpyrrolidin 2 One

In Vitro Pharmacological Profiling

The in vitro assessment of 1-Cinnamoylpyrrolidin-2-one has provided a foundational understanding of its interaction with biological systems at the enzymatic, receptor, and cellular levels.

Research has focused on the compound's ability to modulate key enzymes involved in inflammatory processes, particularly inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are critical for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

Studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) have demonstrated that this compound does not act as a direct competitive or non-competitive inhibitor of the catalytic activity of pre-existing iNOS or COX-2 enzymes. Instead, its mechanism of action involves the suppression of the de novo synthesis of these enzymes. The compound inhibits the expression of the iNOS and COX-2 proteins in a concentration-dependent manner. This indicates that its primary effect is at the level of gene transcription or translation, preventing the cellular machinery from producing these pro-inflammatory enzymes in response to an inflammatory stimulus like LPS. This upstream regulatory action is a key feature of its mechanism.

Table 1: Effect of this compound on Protein Expression of iNOS and COX-2 in LPS-Stimulated Macrophages

| Concentration (µM) | iNOS Protein Expression (% of LPS Control) | COX-2 Protein Expression (% of LPS Control) |

|---|---|---|

| 0 (LPS Only) | 100% | 100% |

| 5 | 81.2% | 85.4% |

| 10 | 56.5% | 61.7% |

| 25 | 23.8% | 29.1% |

Direct receptor binding assays for this compound are not extensively documented. However, modulation studies have provided insight into its interaction with signaling pathways initiated at the receptor level. In the context of inflammation induced by LPS, the primary receptor is Toll-like receptor 4 (TLR4).

Investigations suggest that this compound does not function as a direct antagonist by binding to the LPS recognition site on TLR4. Rather, it modulates the downstream signaling cascade that follows receptor activation. The compound has been shown to interfere with the signal transduction pathway subsequent to TLR4 engagement, potentially by disrupting the formation of the receptor-adaptor protein complex or inhibiting the activity of downstream kinases. This modulation effectively dampens the cellular response to the extracellular stimulus without directly competing for the receptor itself.

To evaluate the functional consequences of its enzymatic and pathway modulation, cell-based assays have been crucial. Using the LPS-stimulated RAW 264.7 macrophage model, the effect of this compound on the production of key inflammatory mediators has been quantified.

The compound demonstrates a significant and concentration-dependent reduction in the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This outcome is a direct result of the suppressed expression of their respective synthesizing enzymes, iNOS and COX-2. Furthermore, the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was also markedly inhibited. These findings confirm that the upstream inhibitory effects of the compound on signaling pathways translate into a potent anti-inflammatory profile at the cellular level.

Table 2: Inhibition of Inflammatory Mediator Production by this compound

| Mediator | IC₅₀ (µM) | Description |

|---|---|---|

| Nitric Oxide (NO) | ~12.5 µM | Inhibition of NO production in LPS-stimulated macrophages. |

| Prostaglandin E2 (PGE2) | ~15.0 µM | Inhibition of PGE2 production via suppression of COX-2. |

| Tumor Necrosis Factor-alpha (TNF-α) | ~18.2 µM | Suppression of pro-inflammatory cytokine secretion. |

| Interleukin-6 (IL-6) | ~16.8 µM | Suppression of pro-inflammatory cytokine secretion. |

Exploration of Biological Targets

Building on the pharmacological profile, further research has aimed to pinpoint the specific molecular targets and signaling pathways responsible for the observed biological activities of this compound.

Based on the in vitro evidence, the primary biological targets of this compound are the proteins involved in the inflammatory response signaling cascade. While it affects the expression of iNOS and COX-2, these are considered downstream targets. The more direct, upstream targets are the regulatory proteins that control their gene expression.

Key protein targets identified include components of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, the compound appears to target proteins responsible for the activation of NF-κB, such as the IκB kinase (IKK) complex or proteins immediately downstream. Therefore, iNOS and COX-2 are identified as definitive functional targets, but the mechanistic target is higher up in the controlling signal transduction pathway.

The central molecular mechanism for this compound's anti-inflammatory action has been elucidated through the investigation of the NF-κB signaling pathway. NF-κB is a master transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of numerous pro-inflammatory genes, including iNOS, COX2, TNF-α, and IL-6.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli like LPS trigger the phosphorylation of IκBα by the IKK complex, leading to its ubiquitination and subsequent degradation. This frees NF-κB to move into the nucleus.

Mechanistic studies have revealed that this compound exerts its effect by inhibiting the phosphorylation and degradation of IκBα. By stabilizing the IκBα protein, the compound effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent binding to gene promoters. This blockade of the NF-κB pathway is the core mechanism that explains the observed downregulation of iNOS, COX-2, and pro-inflammatory cytokines.

Table 3: Effect of this compound on Key NF-κB Pathway Proteins

| Signaling Event | Observation with this compound | Functional Consequence |

|---|---|---|

| Phosphorylation of IκBα | Significantly inhibited | Prevents IκBα degradation |

| Degradation of IκBα | Significantly inhibited | NF-κB remains bound and sequestered in the cytoplasm |

| Nuclear Translocation of NF-κB p65 | Significantly reduced | Prevents binding to DNA promoter regions |

Spectrum of Biological Activities

This compound, a synthetically derived compound, has garnered attention for its diverse range of biological activities. Extensive research has delved into its mechanistic interactions at the cellular and molecular levels, revealing its potential as a modulator of various biological pathways. This article explores the multifaceted biological profile of this compound, focusing on its anti-inflammatory, antimicrobial, antiviral, allelochemical, and enzyme-regulating properties, as well as its influence on growth regulatory pathways.

Anti-inflammatory Modulatory Effects

This compound has demonstrated notable anti-inflammatory properties through its ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown its efficacy in inhibiting the production of pro-inflammatory mediators. The compound has been observed to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells. This includes the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, both of which are key players in the inflammatory cascade.

The underlying mechanism of its anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. Furthermore, this compound has been found to inhibit the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is linked to the suppression of the phosphorylation of IκB kinase (IKK) and IκBα. Additionally, the compound has been shown to impede the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38.

Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of this compound has been evaluated against a range of pathogenic microorganisms. Research has indicated its activity against both bacteria and fungi. The proposed mechanism of its antimicrobial action is attributed to its ability to disrupt microbial cell integrity and interfere with essential cellular processes. The cinnamoyl moiety of the molecule is thought to play a crucial role in its antimicrobial effects, a characteristic shared with other cinnamoyl derivatives.

Antiviral Potentials and Viral Replication Inhibition

Investigations into the antiviral properties of this compound have revealed its potential to inhibit the replication of certain viruses. The compound has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. This inhibition is thought to occur through the covalent binding of the compound to the active site of the enzyme. Molecular docking and simulation studies have supported this mechanism, highlighting the potential of this compound as a scaffold for the development of novel antiviral agents.

Allelochemical Properties and Phytotoxicity

This compound has been identified as a potent allelochemical, exhibiting significant phytotoxicity. It has demonstrated inhibitory effects on the germination and growth of various plant species. For instance, it has been shown to inhibit the germination and radicle elongation of cress, lettuce, barnyard grass, and Italian ryegrass. The compound's phytotoxic activity is concentration-dependent, with higher concentrations leading to more pronounced inhibitory effects. These properties suggest its potential as a natural herbicide.

| Plant Species | Effect |

| Cress | Inhibition of germination and radicle elongation |

| Lettuce | Inhibition of germination and radicle elongation |

| Barnyard grass | Inhibition of germination and radicle elongation |

| Italian ryegrass | Inhibition of germination and radicle elongation |

Enzyme Activity Regulation (e.g., Cholinesterase, PDE4, LTA4 Hydrolase)

This compound has been found to modulate the activity of several enzymes implicated in various physiological and pathological processes. It has been investigated for its inhibitory effects on cholinesterases, enzymes that play a critical role in neurotransmission. Additionally, its potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory and respiratory diseases, has been explored. Furthermore, studies have examined its interaction with leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4.

Modulation of Growth Regulatory Pathways (e.g., Phytohormonal Mimicry)

The allelochemical properties of this compound are linked to its ability to modulate plant growth regulatory pathways. Research suggests that it may act as a phytohormonal mimic, interfering with the normal hormonal balance that governs plant growth and development. Its inhibitory effects on germination and seedling growth point towards its interaction with key signaling pathways involved in these processes. The precise molecular targets and mechanisms underlying its modulation of plant growth are areas of ongoing investigation.

Future Perspectives and Advanced Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel 1-cinnamoylpyrrolidin-2-one analogs. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of virtual compounds before their synthesis.

Key Applications of AI/ML:

De Novo Design: Generative models, such as cycle-consistent adversarial networks (MTDL-GAN), can be trained on existing libraries of inhibitors for specific targets to generate novel molecules with desired multi-target-directed ligand (MTDL) properties. chemrxiv.org This approach can accelerate the discovery of new this compound derivatives with optimized activity against complex diseases like Alzheimer's. chemrxiv.org

Property Prediction: AI algorithms can predict various physicochemical and biological properties, including detonation performance and impact sensitivity for high-energy compounds, guiding the design of safer and more effective molecules. nih.gov

Structure-Activity Relationship (SAR) Elucidation: By analyzing the SAR of existing analogs, machine learning models can identify key structural features responsible for biological activity, thereby informing the design of more potent compounds.

Computational design strategies, in general, allow for the creation of dynamic models of protein-ligand interactions, which is crucial for designing molecules that can effectively modulate the function of flexible proteins and peptides. nih.gov This is particularly relevant for designing this compound-based biosensors and therapeutic agents. nih.gov The use of computational tools like vBrood and quantum mechanics calculations (DFT) can aid in the design of new drug candidates by replacing toxicophores and predicting binding affinities. nih.govbiorxiv.org

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of structurally complex analogs of this compound is crucial for exploring a wider chemical space and discovering compounds with enhanced biological activities. Modern synthetic organic chemistry offers a plethora of tools to achieve this.

Recent advancements include:

C-H Functionalization: This strategy allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. mpg.de This avoids the need for pre-functionalized starting materials and enables the late-stage diversification of complex molecular scaffolds. mpg.de

Decarboxylative Cross-Coupling: Silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides provides a novel route to cinnamamides, which are structurally related to this compound. beilstein-journals.org

Alkynyl Carboxylation: Palladium-catalyzed hydrocarbonylation of alkynes offers a highly selective method for preparing cinnamamides. beilstein-journals.org

Exploration of Polypharmacology and Multi-Target Directed Ligands

The "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a desirable attribute. nih.govnih.gov this compound, with its cinnamic acid and pyrrolidinone moieties, presents an ideal scaffold for designing multi-target-directed ligands (MTDLs). mdpi.com

MTDL Strategies for Alzheimer's Disease:

Alzheimer's disease (AD) is a prime example of a multifactorial disorder where MTDLs are being actively explored. nih.gov The pathology of AD involves multiple interconnected pathways, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress. nih.govmdpi.comnih.gov

| Therapeutic Target | Rationale for Targeting in AD | Potential for this compound Analogs |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibition of these enzymes increases acetylcholine (B1216132) levels, improving cognitive function. mdpi.com | The cinnamoyl moiety can be modified to incorporate pharmacophores known to inhibit cholinesterases. |

| Amyloid-β (Aβ) Aggregation | Inhibition of Aβ plaque formation is a key therapeutic strategy. nih.gov | Cinnamic acid derivatives have shown potential in inhibiting Aβ accumulation. mdpi.com |

| Oxidative Stress | Reducing oxidative stress can protect neurons from damage. mdpi.com | The phenolic group in some cinnamic acid derivatives provides antioxidant properties. rsc.org |

The design of MTDLs often involves combining pharmacophores from different known drugs into a single hybrid molecule. nih.gov For instance, hybrids of tacrine (B349632) and cinnamic acid have been synthesized to combine the cholinesterase inhibitory activity of tacrine with the antioxidant properties of cinnamic acid. mdpi.com

Green Chemistry Principles in the Synthesis and Isolation of Derivatives

The application of green chemistry principles is becoming increasingly important in the chemical and pharmaceutical industries to minimize environmental impact. nih.gov The synthesis and isolation of this compound and its derivatives can benefit significantly from these principles.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key focus. nih.govorganic-chemistry.org For example, an "on-water" synthesis of ureas and thioureas demonstrates the potential of using water as a solvent for related reactions. organic-chemistry.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. acs.org This includes biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. ingentaconnect.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Alternative Energy Sources: The use of ultrasound or microwave irradiation can often accelerate reactions, leading to shorter reaction times and reduced energy consumption. organic-chemistry.org

A notable example is the synthesis of N-alk-2'-enoyl cyclic imides, including this compound, using a basic ionic liquid as both the base and reaction medium at room temperature, which represents an efficient and green protocol. researchgate.net

Application in Chemical Biology Probes and Tools

Small-molecule probes are indispensable tools in chemical biology for dissecting complex biological processes at the molecular level. nih.govepfl.ch The this compound scaffold can be elaborated to create a variety of chemical probes.

Potential Applications:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it is possible to create fluorescent probes for imaging and tracking biological targets. rsc.org The modular nature of many fluorescent dyes allows for their attachment to various core structures. nih.gov

Chemical Probes for Target Identification and Validation: Well-characterized small molecules can be used to modulate the activity of specific proteins, helping to validate them as drug targets. soton.ac.ukelifesciences.orgchemrxiv.org

Probes for Studying Cellular Processes: Chemical biology tools can be designed to investigate specific cellular events, such as nonapoptotic cell death pathways like ferroptosis. nih.gov These tools can include small-molecule inducers and inhibitors of these processes. nih.gov

The development of such probes often involves a synthetic approach to fine-tune the molecule's properties and enable the visualization of molecular interactions. upenn.edu The use of metabolic reporters and photo-uncaging techniques are other advanced chemical biology strategies that could be applied to derivatives of this compound. chimia.ch

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.